molecular formula C9H8N2OS B166155 (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol CAS No. 138745-99-0

(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol

Cat. No. B166155
M. Wt: 192.24 g/mol
InChI Key: FDSDADPVFPJLAN-UHFFFAOYSA-N
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Patent
US06211215B1

Procedure details

In substantially the same manner as in Reference Example 77, ethyl 2-(3-pyridyl)-4-thiazolecarboxylate was reduced by lithium aluminum hydride to give 2-(3-pyridyl)-4-thiazolylmethanol. The yield was 16%. Recrystallization from ethyl acetate-hexane gave colorless needles, mp 121-122° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[S:8][CH:9]=[C:10]([C:12](OCC)=[O:13])[N:11]=2)[CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[S:8][CH:9]=[C:10]([CH2:12][OH:13])[N:11]=2)[CH:2]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C=1SC=C(N1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1SC=C(N1)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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